N-Methylcarfentanil

Übersicht

Beschreibung

N-Methyl-Norcarfentanil (Hydrochlorid) ist ein opioid-analgetisches Mittel, das mit dem hochpotenten Tierberuhigungsmittel Carfentanil verwandt ist. Es ist deutlich weniger potent und nur geringfügig stärker als Morphin . Diese Verbindung wurde erstmals von einem Team von Chemikern bei Janssen Pharmaceutica unter der Leitung von Paul Janssen synthetisiert .

2. Präparationsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von N-Methyl-Norcarfentanil beinhaltet die Modifikation der Fentanylstruktur. Die Phenethylgruppe, die an den Piperidin-Stickstoff des Fentanyls gebunden ist, wird durch eine kleinere Methylgruppe ersetzt . Diese Modifikation behält eine angemessene Opioid-Rezeptoraktivität aufgrund der höheren Bindungsaffinität, die durch die 4-Carbomethoxygruppe erzeugt wird .

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für N-Methyl-Norcarfentanil sind nicht weit verbreitet. Es wird in der Regel in kontrollierten Laboreinstellungen für Forschungszwecke synthetisiert .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl Norcarfentanil involves the modification of the fentanyl structure. The phenethyl group attached to the piperidine nitrogen of fentanyl is replaced with a smaller methyl group . This modification retains reasonable opioid receptor activity due to the higher binding affinity produced by the 4-carbomethoxy group .

Industrial Production Methods: Industrial production methods for N-methyl Norcarfentanil are not widely documented. it is typically synthesized in controlled laboratory settings for research purposes .

Analyse Chemischer Reaktionen

Reaktionstypen: N-Methyl-Norcarfentanil unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien umfassen Kaliumpermanganat und Chrom(VI)-oxid.

Reduktion: Häufige Reagenzien umfassen Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Häufige Reagenzien umfassen Halogene und Nukleophile.

Hauptsächlich gebildete Produkte: Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise Oxidation zu Carbonsäuren führen, während Reduktion zu Alkoholen führen kann .

Wissenschaftliche Forschungsanwendungen

N-Methyl-Norcarfentanil wird hauptsächlich als analytisches Referenzmaterial in der forensischen Chemie und Toxikologie verwendet . Es ist strukturell ähnlich zu bekannten Opioiden und wird in der Massenspektrometrie und anderen analytischen Techniken zur Identifizierung und Quantifizierung von Opioidverbindungen verwendet .

5. Wirkmechanismus

N-Methyl-Norcarfentanil entfaltet seine Wirkung, indem es stark an µ-Opioidrezeptoren bindet und als kompetitiver Agonist wirkt . Opiatrezeptoren sind mit G-Protein-Rezeptoren gekoppelt und fungieren sowohl als positive als auch als negative Regulatoren der synaptischen Übertragung über G-Proteine, die Effektorproteine aktivieren .

Ähnliche Verbindungen:

Carfentanil: Ein hochpotentes Tierberuhigungsmittel mit einer quantitativen Potenz, die etwa 10.000-mal so hoch ist wie die von Morphin.

Remifentanil: Ein starkes opioid-analgetisches Mittel, das im medizinischen Umfeld eingesetzt wird.

Einzigartigkeit: N-Methyl-Norcarfentanil ist insofern einzigartig, als es trotz seiner deutlich geringeren Potenz als Carfentanil eine angemessene Opioid-Rezeptoraktivität beibehält . Dies macht es zu einer wertvollen Verbindung für die Forschung und forensische Anwendungen .

Wirkmechanismus

N-methyl Norcarfentanil exerts its effects by binding strongly to mu opioid receptors and acting as a competitive agonist . Opiate receptors are coupled with G-protein receptors and function as both positive and negative regulators of synaptic transmission via G-proteins that activate effector proteins .

Vergleich Mit ähnlichen Verbindungen

Carfentanil: A highly potent animal tranquilizer with a quantitative potency approximately 10,000 times that of morphine.

Remifentanil: A potent opioid analgesic used in medical settings.

Uniqueness: N-methyl Norcarfentanil is unique in that it retains reasonable opioid receptor activity despite being significantly less potent than carfentanil . This makes it a valuable compound for research and forensic applications .

Eigenschaften

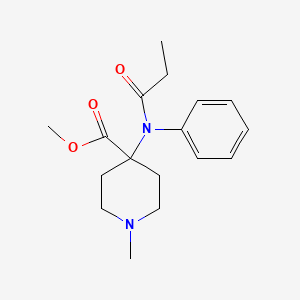

IUPAC Name |

methyl 1-methyl-4-(N-propanoylanilino)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-4-15(20)19(14-8-6-5-7-9-14)17(16(21)22-3)10-12-18(2)13-11-17/h5-9H,4,10-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKEVIELPQLXPRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501029751 | |

| Record name | N-Methylnorcarfentanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501029751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59708-50-8 | |

| Record name | Methyl 1-methyl-4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59708-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylcarfentanil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059708508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylnorcarfentanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501029751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYLCARFENTANIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85WEL251JZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-Piperidin-4-Yloxy-1-Benzothiophen-2-Yl)-5-[(1,3,5-Trimethylpyrazol-4-Yl)methyl]-1,3,4-Oxadiazole](/img/structure/B10778961.png)

![[(E)-1-(4-chloro-3-pyrrol-1-ylphenyl)ethylideneamino]urea](/img/structure/B10778975.png)

![3-[6-[(4-Tert-Butylphenyl)sulfonylamino]-5-(2-Methoxyphenoxy)-2-Pyrimidin-2-Yl-Pyrimidin-4-Yl]oxy-N-(2,6-Dimethylphenyl)propanamide](/img/structure/B10778979.png)

![(6aR,9R,10aR)-9-(hydroxymethyl)-3-(8-isothiocyanato-2-methyloctan-2-yl)-6,6-dimethyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromen-1-ol](/img/structure/B10778985.png)

![3-[[6-[3-(Hydroxymethyl)phenyl]-3-methyl-pyridine-2-carbonyl]amino]-2,4-dimethyl-benzoic acid](/img/structure/B10778994.png)

![(5Z,8Z,11Z,14Z)-((8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl) icosa-5,8,11,14-tetraenoate](/img/structure/B10779000.png)

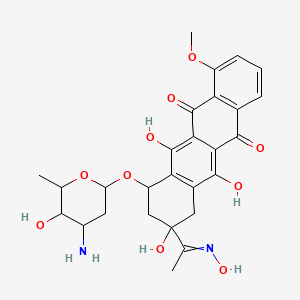

![(7S,9S)-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride](/img/structure/B10779006.png)

![(S)-[(2S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B10779014.png)

![cyclo[DL-N(Me)Leu-DL-OVal-DL-Val-DL-Leu-DL-OVal-DL-Val]](/img/structure/B10779018.png)

![7,19-dihydroxy-5-(2-hydroxypropyl)-21-[(2R)-2-hydroxypropyl]-6,20-dimethoxy-12,14-dioxahexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3(8),4,6,10,15,18(23),19,21-nonaene-9,17-dione](/img/structure/B10779022.png)